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Compound of Interest

Compound Name: Azelaic acid-d14

Cat. No.: B585296 Get Quote

Introduction

Azelaic acid, a nine-carbon dicarboxylic acid, plays a role in various physiological and

pathological processes. It is a product of the oxidative cleavage of unsaturated fatty acids and

is further metabolized in mitochondria via β-oxidation. Understanding the metabolic flux through

this pathway is crucial for research in areas such as inborn errors of metabolism, dermatology,

and cancer biology. Azelaic acid-d14, a stable isotope-labeled version of azelaic acid, serves

as a powerful tracer for metabolic flux analysis, enabling researchers to quantitatively track its

uptake, metabolism, and incorporation into downstream metabolites. These application notes

provide a comprehensive overview and detailed protocols for utilizing Azelaic acid-d14 in

metabolic flux analysis.

Principle of the Method

The core principle involves introducing Azelaic acid-d14 into a biological system (e.g., cell

culture) and monitoring its metabolic fate. The deuterium labels act as a tracer that can be

detected by mass spectrometry. By analyzing the mass isotopologue distribution of

downstream metabolites, it is possible to determine the relative contribution of azelaic acid to

these metabolic pools. This technique provides a dynamic view of metabolic pathways, which is

a significant advantage over static measurements of metabolite concentrations.
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Studying β-oxidation of dicarboxylic acids: Azelaic acid-d14 can be used to measure the

flux through the mitochondrial β-oxidation pathway. This is particularly relevant for studying

genetic disorders that affect this pathway.

Investigating fatty acid metabolism: As a dicarboxylic acid, azelaic acid's metabolism can

provide insights into alternative fatty acid oxidation pathways.

Drug development: The effect of novel therapeutic agents on dicarboxylic acid metabolism

can be assessed by monitoring changes in the flux of Azelaic acid-d14.

Experimental Protocols
1. Cell Culture and Labeling with Azelaic Acid-d14

This protocol describes the labeling of cultured mammalian cells with Azelaic acid-d14.

Materials:

Mammalian cell line of interest (e.g., HepG2, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Azelaic acid-d14

0.25% Trypsin-EDTA

6-well cell culture plates

Incubator (37°C, 5% CO2)

Procedure:

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at

the time of the experiment.

Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
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Prepare the labeling medium: supplement the appropriate cell culture medium with a final

concentration of 50-100 µM Azelaic acid-d14. The optimal concentration should be

determined empirically for each cell line.

Aspirate the growth medium from the cells and wash once with PBS.

Add 2 mL of the pre-warmed labeling medium to each well.

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the

dynamic incorporation of the label.

At each time point, proceed immediately to metabolite extraction.

2. Metabolite Extraction

This protocol is for the extraction of polar metabolites from cultured cells.

Materials:

80% Methanol (pre-chilled to -80°C)

Cell scraper

Microcentrifuge tubes (1.5 mL)

Centrifuge (capable of 14,000 x g at 4°C)

Nitrogen gas stream or vacuum concentrator

Procedure:

Aspirate the labeling medium from the wells.

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

Scrape the cells from the bottom of the well using a cell scraper.

Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
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Vortex the tubes for 30 seconds.

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum

concentrator.

Store the dried extracts at -80°C until analysis.

3. Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of metabolite extracts for Gas Chromatography-Mass

Spectrometry (GC-MS) analysis.

Materials:

Methoxyamine hydrochloride in pyridine (20 mg/mL)

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-

Butyldimethylchlorosilane (TBDMSCI)

Heating block or oven (70°C)

GC-MS vials with inserts

Procedure:

Resuspend the dried metabolite extracts in 20 µL of methoxyamine hydrochloride in

pyridine.

Incubate at 37°C for 90 minutes to protect carbonyl groups.

Add 30 µL of MTBSTFA + 1% TBDMSCI.

Incubate at 70°C for 60 minutes to derivatize hydroxyl and amine groups.

Centrifuge briefly to collect any condensate.
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Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Data Presentation
Table 1: Hypothetical Mass Transitions for Unlabeled and Labeled Metabolites

Metabolite
Unlabeled (M+0)
Precursor Ion (m/z)

Labeled (M+14)
Precursor Ion (m/z)

Product Ion (m/z)

Azelaic Acid 188.10 202.19 143.08

Pimelic Acid (C7) 160.07 172.15 115.06

Adipic Acid (C6) 146.06 156.12 101.04

Suberic Acid (C8) 174.09 186.17 129.07

Note: The precursor and product ions will vary depending on the derivatization method and

ionization mode used in the mass spectrometer.

Table 2: Illustrative Time-Course of Azelaic Acid-d14 Incorporation into Downstream

Metabolites

Time (hours)

Azelaic Acid-
d14
Enrichment
(%)

Pimelic Acid-
d12
Enrichment
(%)

Suberic Acid-
d10
Enrichment
(%)

Adipic Acid-d8
Enrichment
(%)

0 0 0 0 0

2 95.2 15.8 5.1 1.2

4 96.1 32.5 12.3 3.5

8 97.3 55.7 25.9 8.9

12 98.0 70.1 40.2 15.6

24 98.5 85.4 58.7 28.4

This table presents hypothetical data for illustrative purposes.
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[https://www.benchchem.com/product/b585296#application-of-azelaic-acid-d14-in-metabolic-
flux-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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